molecular formula C11H14N2OS B2719803 1-Morpholino-2-(2-pyridinyl)-1-ethanethione CAS No. 339020-87-0

1-Morpholino-2-(2-pyridinyl)-1-ethanethione

Cat. No. B2719803
CAS RN: 339020-87-0
M. Wt: 222.31
InChI Key: RAZGHIDXAVUHFO-UHFFFAOYSA-N
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Description

1-Morpholino-2-(2-pyridinyl)-1-ethanethione, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a thione derivative of pyridine and is commonly used to study the effects of Parkinson's disease. MPTP was first discovered in the 1970s when it was found to cause Parkinson's-like symptoms in drug users. Since then, it has been extensively studied in the laboratory to understand the mechanisms of Parkinson's disease and to develop potential treatments.

Scientific Research Applications

  • Corrosion Inhibition Properties : A study by Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes using ligands, including a morpholine-based one, for corrosion inhibition on mild steel. The complexes demonstrated significant corrosion inhibition properties, particularly the azide complexes, as evidenced by electrochemical impedance spectroscopy and potentiodynamic polarization (Das et al., 2017).

  • Anticancer Activities : Rezaeivala et al. (2020) synthesized morpholine-based Schiff-base complexes and evaluated their anticancer activities against various human tumor cell lines. The study highlighted that the anticancer potential of these complexes varied depending on the type of metal in the complex and the cancer cell line tested (Rezaeivala et al., 2020).

  • Photoluminescence in Solution : Vogler and Kunkely (1986) demonstrated that complexes containing morpholine were photoluminescent in noncoordinating solvents at room temperature. This study provided insights into the photophysical properties of such complexes (Vogler & Kunkely, 1986).

  • Synthesis of Pyrindines and Tetrahydroquinolines : Yehia et al. (2002) discussed a one-pot synthesis process for dihydropyrindines and tetrahydroquinolines using morpholine. This research is significant for the synthesis of highly substituted pyridine derivatives (Yehia et al., 2002).

  • X-ray Crystal Structure and Hirshfeld Analysis : Al-Majid et al. (2020) conducted a study focusing on the synthesis and structural analysis of gem-aminals-based morpholine. This research provided detailed insights into the molecular geometry and electronic aspects of such compounds (Al-Majid et al., 2020).

  • Microwave-Assisted Synthesis of Mannich Bases : Aljohani et al. (2019) reported an efficient microwave-assisted synthesis of Mannich bases using morpholine. The study highlighted a novel, environmentally benign methodology for synthesizing such compounds (Aljohani et al., 2019).

properties

IUPAC Name

1-morpholin-4-yl-2-pyridin-2-ylethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c15-11(13-5-7-14-8-6-13)9-10-3-1-2-4-12-10/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZGHIDXAVUHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholino-2-(2-pyridinyl)-1-ethanethione

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